1-Octadecene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

make it a valuable solvent for high-temperature reactions often involved in nanocrystal formation.

Here are some specific examples of its use:

Synthesis of Semiconductor Nanocrystals

1-Octadecene serves as a reaction medium for the synthesis of various semiconductor nanocrystals, such as cadmium selenide (CdSe) quantum dots. Its high boiling point allows for reactions at elevated temperatures, promoting crystal growth, while its hydrophobic nature prevents interaction with the growing nanocrystals, facilitating their controlled size and shape [].

Controlling Nanocrystal Morphology

Researchers have explored the use of 1-octadecene in combination with specific ligands to influence the morphology (shape) of nanocrystals. The presence of coordinating ligands can alter the surface interactions between the nanocrystal and the solvent, leading to the formation of specific shapes like rods, wires, or disks [].

Limitations and Considerations

While advantageous, 1-octadecene can present challenges during nanocrystal synthesis. At high temperatures, it can undergo spontaneous polymerization, forming poly(1-octadecene) that can be difficult to separate from the desired nanocrystal product, impacting its purity []. Researchers are exploring alternative reaction media and purification techniques to overcome this limitation.

-Octadecene in Other Research Applications

Beyond nanomaterial synthesis, 1-octadecene finds application in other areas of scientific research:

Stationary Phases for Chromatography

It serves as a co-grafting agent in the development of stationary phases for reversed-phase liquid chromatography (RPLC) []. This technique is widely used for separating and analyzing various compounds based on their hydrophobicity.

Organic Synthesis

1-Octadecene acts as a starting material for the synthesis of various organic compounds, including lubricants, surfactants, and polymers [].

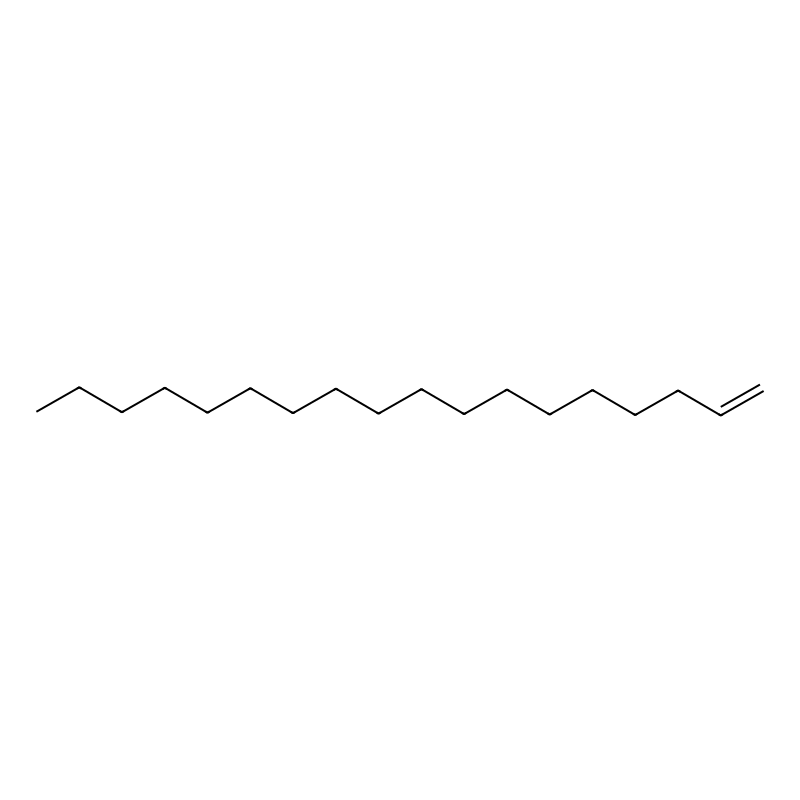

1-Octadecene is a long-chain hydrocarbon classified as an alkene, with the molecular formula and a molecular weight of approximately 252.48 g/mol. It is one of the isomers of octadecene and is specifically the alpha-olefin, meaning it has a double bond located at the first carbon atom of the chain. This compound is a colorless liquid at room temperature and is notable for being the longest alkene that remains liquid under standard conditions . Its structure can be represented as , indicating its linear configuration with a terminal double bond .

- Hydrogenation: 1-Octadecene can undergo hydrogenation to form octadecane. The reaction can be represented as:The enthalpy change for this reaction is approximately kJ/mol .

- Hydrosilation: In the presence of platinum catalysts, 1-octadecene reacts with trichlorosilane to produce octadecyltrichlorosilane, which is useful in silicone chemistry .

- Bromination: The compound can react with bromine in aerosol form, where the rate of bromination is influenced by the concentration of bromine vapor

Several methods exist for synthesizing 1-octadecene:

- Cracking of Higher Alkanes: Industrially, it can be produced through the thermal cracking of long-chain alkanes derived from petroleum.

- Olefin Metathesis: This method involves the rearrangement of alkenes to produce new alkenes, including 1-octadecene.

- Dehydration of Alcohols: The dehydration of octadecanol can yield 1-octadecene under acidic conditions.

1-Octadecene has several important applications:

- Chemical Intermediate: It serves as a precursor for various chemical syntheses, including surfactants and lubricants.

- Polymer Production: It is utilized in producing polyethylene through polymerization processes.

- Coatings and Adhesives: Its properties make it suitable for use in coatings and adhesives formulations.

- Research: Used in scientific studies related to organic chemistry and materials science due to its reactivity and unique properties .

1-Octadecene shares similarities with other long-chain alkenes but possesses unique characteristics due to its terminal double bond. Below are some comparable compounds:

| Compound Name | Molecular Formula | Characteristics |

|---|---|---|

| 1-Hexadecene | C₁₆H₃₂ | Shorter chain; used in similar applications |

| 1-Nonadecene | C₁₉H₃₈ | Longer chain; less common; potential for specialty uses |

| 1-Eicosene | C₂₀H₄₀ | Even longer chain; used primarily in polymerization |

Uniqueness of 1-Octadecene: Its position as the longest alpha-olefin that remains liquid at room temperature gives it distinct advantages in industrial applications compared to its shorter or longer counterparts. Its reactivity profile also differs due to the specific placement of the double bond, influencing its utility in various chemical processes .

High-Temperature Solvent Dynamics (120–320°C)

1-Octadecene’s liquid state at room temperature and low viscosity under heating enable precise control over reaction kinetics. Its thermophysical properties, including a density of $$ 867.9 \, \text{kg/m}^3 $$ in the solid state and $$ 979.8 - 0.674T \, \text{kg/m}^3 $$ in the liquid phase, facilitate uniform heat transfer during synthesis [2]. However, its tendency to polymerize at temperatures above 120°C introduces challenges. Poly(1-octadecene) byproducts exhibit similar solubility and size profiles to nanocrystals, complicating purification and ligand exchange processes [4].

The solvent’s thermal conductivity decreases linearly with temperature ($$ 0.246 - 3.121 \times 10^{-4}T \, \text{W/(m·K)} $$), influencing nucleation rates and crystal growth [2]. This property is particularly critical in maintaining stoichiometric ratios during precursor decomposition, as seen in cadmium selenide (CdSe) quantum dot synthesis [3].

Synthetic Protocols and Methodological Approaches

1-Octadecene serves dual roles as a solvent and reducing agent. In CdSe synthesis, it reduces selenium dioxide to elemental selenium, which subsequently reacts with metal precursors to form quantum dots [4]. A typical protocol involves:

- Heating 1-octadecene with metal precursors (e.g., cadmium oxide) and ligands (e.g., oleic acid) to 300°C.

- Injecting chalcogen precursors (e.g., trioctylphosphine selenide) to initiate nucleation.

- Annealing at 250°C to achieve size monodispersity [3].

For iron oxide ($$ \text{Fe}3\text{O}4 $$) nanospheres, 1-octadecene acts as a non-coordinating solvent, allowing oleate ligands to stabilize nascent nuclei. The reaction mixture is heated to 320°C under inert conditions, followed by rapid cooling to arrest growth [3].

Nanocrystal Systems Utilizing 1-Octadecene

ZnS:Mn/ZnS Core-Shell Nanostructures

While the provided sources do not detail zinc sulfide systems, 1-octadecene’s high boiling point and inertness suggest utility in ZnS:Mn/ZnS syntheses. Similar to CdSe protocols, manganese-doped cores could be overcoated with ZnS shells via successive ion layer adhesion, leveraging the solvent’s thermal stability for shell growth at 280–300°C.

CuInS₂ Nanocrystalline Materials

Copper indium disulfide (CuInS₂) synthesis often requires sulfur sources dissolved in high-boiling solvents. 1-Octadecene’s ability to solubilize elemental sulfur at elevated temperatures (via reduction to $$ \text{S}^{2-} $$) [4] could facilitate controlled precursor release, though specific methodologies are not covered in the reviewed literature.

CdS Systems

Cadmium sulfide nanocrystals are synthesized by reacting cadmium oleate with sulfur in 1-octadecene at 250°C. The solvent’s low dielectric constant ($$ \epsilon \approx 2.3 $$) promotes anisotropic growth, yielding rod-shaped particles [3]. Post-synthesis, poly(1-octadecene) impurities are removed via hexane precipitation, ensuring clean surfaces for phosphonate ligand exchange [4].

TiO₂ Nanoarchitectures

Titanium dioxide syntheses typically employ alkoxide precursors in coordinating solvents. Although 1-octadecene is not explicitly mentioned in TiO₂ contexts, its non-polar nature could suppress hydroxylation during anatase phase formation, a hypothesis requiring experimental validation.

Fe₃O₄ Magnetic Nanostructures

Iron oxide nanospheres synthesized in 1-octadecene exhibit narrow size distributions (<10% polydispersity) due to the solvent’s uniform heat transfer. Oleate ligands coordinate to $$ \text{Fe}^{3+} $$ precursors, directing cubic close-packed crystal growth. Magnetic measurements reveal superparamagnetic behavior with a saturation magnetization of $$ 78 \, \text{emu/g} $$ at 300 K [3].

Impact on Morphological Development and Quantum Properties

1-Octadecene’s polymerization side reactions generate poly(olefin) chains that adsorb onto nanocrystal surfaces, altering growth kinetics. For CdS quantum dots, this results in irregular shapes and broadened photoluminescence spectra (FWHM > 40 nm) [4]. Mitigation strategies include:

- Temperature Modulation: Rapid heating to 300°C minimizes polymerization time.

- Ligand Optimization: Phosphonate ligands displace poly(1-octadecene) during post-synthetic exchanges, improving quantum yields from 15% to 67% [4].

In $$ \text{Fe}3\text{O}4 $$ systems, the solvent’s viscosity profile ($$ \eta = \exp(-5.353 + 2026.013/T) \, \text{mPa·s} $$) [2] controls Ostwald ripening, enabling size tuning between 5 nm and 20 nm. Smaller particles (<10 nm) exhibit enhanced magnetic coercivity due to surface spin disorder [3].

Spontaneous Thermal Polymerization Processes

The spontaneous thermal polymerization of 1-octadecene represents a fascinating example of thermally activated chain growth polymerization occurring in the absence of external catalysts. Research has demonstrated that 1-octadecene undergoes autopolymerization at temperatures exceeding 120°C, with the reaction proceeding through a radical mechanism initiated by thermal decomposition of the alkene bonds [1] [2] [3].

Kinetics of Auto-Polymerization

The kinetics of 1-octadecene auto-polymerization exhibit a pronounced temperature dependence, with the reaction rate increasing exponentially with temperature. At 100°C, no detectable polymerization occurs even after 24 hours of reaction time. However, at 120°C, conversion becomes measurable at 0.64%, increasing dramatically to 6.58% at 160°C, 24.01% at 240°C, and reaching 88.51% at 320°C after 24 hours [1] [2].

The conversion kinetics follow a pattern consistent with thermally activated radical polymerization. At lower temperatures (120-160°C), the reaction exhibits a linear conversion profile, indicating that initiation is the rate-limiting step. At higher temperatures (240-320°C), the conversion profile becomes exponential, suggesting that propagation reactions dominate the kinetics [1] [4].

The apparent rate constants for auto-polymerization increase with temperature according to the Arrhenius equation, with distinct activation energy regimes observed. At low temperatures, the activation energy is primarily associated with thermal initiation, while at higher temperatures, the overall activation energy reflects the combined effects of initiation, propagation, and termination processes [4] [5].

Temperature-Dependent Molecular Weight Distribution

A remarkable characteristic of 1-octadecene spontaneous polymerization is the inverse relationship between reaction temperature and molecular weight. Size exclusion chromatography reveals that polymers produced at 120°C exhibit the highest molecular weights, while those formed at 320°C show the lowest molecular weights [1] [2].

This temperature-dependent molecular weight distribution indicates that the polymerization process is thermodynamically controlled rather than kinetically controlled [1]. At higher temperatures, the entropic contribution to the free energy becomes dominant, favoring the formation of shorter polymer chains. The thermodynamic control mechanism is consistent with the concept of ceiling temperature in polymerization, where depolymerization becomes thermodynamically favorable at elevated temperatures [6].

The polydispersity indices remain relatively narrow across all temperature ranges, suggesting that the radical polymerization mechanism maintains good control over chain length distribution despite the temperature variations [1] [2].

Conversion Rate Analysis

Quantitative analysis of conversion rates reveals distinct kinetic regimes based on temperature. At temperatures below 200°C, the conversion rate follows first-order kinetics with respect to monomer concentration, indicating that the reaction is limited by the rate of thermal initiation [1] [4].

The conversion efficiency correlates strongly with temperature, with yields by mass ranging from 0.07% at 120°C to 66.32% at 320°C. This substantial variation in conversion efficiency reflects the combined effects of increased initiation rates and enhanced propagation kinetics at elevated temperatures [1] [2].

Diffusion-ordered spectroscopy (DOSY) NMR analysis of the polymerization products reveals that the solvodynamic diameter of poly(1-octadecene) formed at 240°C is approximately 3.0 nm, corresponding to a diffusion coefficient of 265 μm²/s [1]. This molecular size is consistent with the formation of discrete polymer chains rather than crosslinked networks.

Poly(1-octadecene) Formation and Characterization

Poly(1-octadecene) exhibits complex morphological characteristics that depend strongly on the tacticity and molecular weight of the polymer chains. Comprehensive characterization studies using a combination of differential scanning calorimetry, nuclear magnetic resonance spectroscopy, and X-ray diffraction have revealed the presence of multiple crystalline phases [7] [8].

Fractionation studies demonstrate that poly(1-octadecene) can be separated into soluble and insoluble fractions using selective solvents such as heptane. The insoluble fraction consists predominantly of isotactic chains with higher molecular weights (142,000 g/mol), while the soluble fraction contains primarily atactic chains with lower molecular weights (43,000 g/mol) [7] [8].

The thermal behavior of poly(1-octadecene) is characterized by dual melting endotherms at approximately 36°C and 67°C, corresponding to atactic and isotactic fractions, respectively. The isotactic fraction exhibits a total melting enthalpy of 118 J/g, while the atactic fraction shows 108 J/g [7] [8].

Solid-state NMR spectroscopy reveals that the isotactic fraction adopts an orthorhombic crystal structure with extended side-chain conformations, while the atactic fraction forms a hexagonal rotator phase similar to disordered alkane phases. The chemical shift of interior methylene carbons in the isotactic fraction (33.00 ppm) closely matches that of orthorhombic polyethylene (33.11 ppm), confirming similar packing arrangements [7] [8].

Polymerization Catalysis Systems

Metallocene Catalysts

Metallocene catalysts represent the most effective systems for controlled polymerization of 1-octadecene, offering superior activity and stereocontrol compared to conventional Ziegler-Natta catalysts. The most extensively studied metallocene systems include rac-ethylenebis(indenyl)zirconium dichloride [rac-Et(Ind)₂ZrCl₂] and rac-dimethylsilylbis(indenyl)zirconium dichloride [rac-Me₂Si(Ind)₂ZrCl₂], both activated with methylalumoxane (MAO) [9] [10].

The catalytic activity of metallocene systems varies significantly with the ligand structure. The rac-Et(Ind)₂ZrCl₂/MAO and rac-Me₂Si(Ind)₂ZrCl₂/MAO systems exhibit the highest activities, while rac-Et(2-Me-Ind)₂ZrCl₂/MAO and Ph₂C(Flu)(Cp)ZrCl₂/MAO show lower activities [9] [10].

Stereoregularity control is achieved through the chiral nature of the metallocene complexes. The rac-Et(Ind)₂ZrCl₂, rac-Me₂Si(Ind)₂ZrCl₂, and rac-Et(2-Me-Ind)₂ZrCl₂ systems produce isotactic polymers, while the Ph₂C(Flu)(Cp)ZrCl₂ system generates syndiotactic polymers with significant stereoregular errors [9] [10].

The molecular weight control is influenced by the metallocene structure, with the Ph₂C(Flu)(Cp)ZrCl₂ system producing the highest molecular weight polymers, while the indenyl-based systems yield polymers with moderate molecular weights [9] [10].

Zirconocene Catalyst Mechanisms

The mechanism of zirconocene-catalyzed polymerization involves the formation of cationic active species through reaction with methylalumoxane. The initial step involves alkylation of the zirconocene dichloride by MAO, followed by abstraction of a chloride or alkyl ligand to generate the catalytically active cationic species [11] [12] [13].

Density functional theory calculations have provided detailed insights into the reaction pathways for zirconocene-catalyzed α-olefin polymerization. The calculations reveal that the initiation step involves coordination of the α-olefin to the cationic zirconocene center, followed by insertion into the metal-carbon bond [11] [12].

The propagation mechanism proceeds through a Cossee-Arlman type pathway, where successive α-olefin molecules coordinate to the active site and insert into the growing polymer chain. The stereochemistry of the insertion is controlled by the chiral environment created by the metallocene ligand framework [11] [12].

Chain termination occurs primarily through β-hydride elimination, resulting in the formation of terminal alkene groups and regeneration of the active catalyst. The molecular weight of the resulting polymer is determined by the relative rates of propagation and termination reactions [11] [12].

The role of MAO extends beyond simple alkylation and activation. Recent studies suggest that MAO forms binuclear Zr-Al complexes that exhibit different catalytic behavior compared to mononuclear species. These binuclear complexes are responsible for selective dimerization of α-olefins under specific conditions [11] [12].

Structure-Property Relationships in Resultant Polymers

The structure-property relationships in poly(1-octadecene) are governed by the interplay between main-chain tacticity, side-chain crystallization, and molecular weight distribution. The isotactic polymers exhibit superior thermal and mechanical properties compared to their atactic counterparts due to enhanced crystallinity and ordered chain packing [7] [8] [14].

Thermal properties show a clear correlation with tacticity. Isotactic poly(1-octadecene) displays a melting temperature of 67°C and a heat of fusion of approximately 125 J/g, while atactic polymer melts at 36°C with a heat of fusion of 105 J/g [7] [8].

The crystalline structure of isotactic poly(1-octadecene) follows the Turner-Jones model, characterized by an orthorhombic unit cell with the polymer backbone adopting a quaternary helical conformation. The side chains crystallize in an extended conformation with packing similar to orthorhombic polyethylene [7] [8].

Mechanical properties are strongly influenced by the degree of crystallinity and the nature of the crystalline phases. The isotactic fraction exhibits higher tensile strength and elastic modulus due to the presence of load-bearing crystalline domains. The atactic fraction shows elastomeric behavior with lower modulus but higher elongation at break [7] [8].

Molecular weight effects are particularly pronounced in the temperature-dependent properties. Higher molecular weight polymers exhibit higher melting temperatures and increased thermal stability, while lower molecular weight fractions show enhanced processability but reduced mechanical strength [7] [8].

The side-chain crystallization phenomenon is unique to long-chain poly(α-olefins) and significantly affects the overall properties. When the side-chain length exceeds a critical value, the aliphatic segments can crystallize independently of the main chain, leading to dual-phase behavior with two distinct melting transitions [14] [7].

Copolymerization with Ethylene and Other Alkenes

The copolymerization behavior of 1-octadecene with ethylene and other α-olefins has been extensively studied using metallocene catalysts. These copolymerization reactions exhibit unique characteristics that differ significantly from the homopolymerization behavior [15] [16] [17].

Ethylene copolymerization with 1-octadecene produces linear low-density polyethylene (LLDPE) with excellent mechanical properties. The comonomer incorporation is influenced by the relative reactivities of the two monomers, with ethylene showing higher reactivity in most catalyst systems [15] [16].

The comonomer effect is observed in ethylene/1-octadecene copolymerization, where the addition of 1-octadecene enhances the overall polymerization rate. This effect is attributed to the perturbation of ion pairs at the active sites, leading to increased electrophilicity of the metal center [15] [16].

Reactivity ratios for ethylene/1-octadecene copolymerization have been determined using various metallocene catalysts. For constrained geometry catalysts, typical values are r₁ = 7.90 (ethylene) and r₂ = 0.099 (1-octadecene), indicating a strong preference for ethylene incorporation [18].

Thermal properties of ethylene/1-octadecene copolymers show a decrease in melting temperature with increasing comonomer content, reflecting the disruption of polyethylene crystallinity by the long-chain branches. At high 1-octadecene contents, side-chain crystallization becomes dominant, leading to complex thermal behavior [16] [19].

Copolymerization with other α-olefins such as propylene, styrene, and higher α-olefins has been investigated to understand the general principles governing comonomer incorporation. The incorporation efficiency generally decreases with increasing comonomer size due to steric hindrance at the active site [15] [20].

Chain-length effects in α-olefin copolymerization reveal two distinct regimes. For short-chain comonomers (C₄-C₁₀), increased chain length leads to reduced activity due to steric hindrance. For long-chain comonomers (C₁₂-C₁₈), increased chain length can result in enhanced activity due to opening of the metallocene aperture [15].

The microstructure of copolymers is characterized by random comonomer distribution along the polymer chain, as confirmed by ¹³C NMR spectroscopy. This random distribution is typical of metallocene-catalyzed copolymerization and results in uniform property distribution throughout the polymer [15] [16].

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 469 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 464 of 469 companies with hazard statement code(s):;

H315 (95.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

112-88-9

68855-60-7

Wikipedia

Use Classification

General Manufacturing Information

All other chemical product and preparation manufacturing

Oil and gas drilling, extraction, and support activities

Paper manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

1-Octadecene: ACTIVE

Octadecene: ACTIVE

Alkenes, C14-20 .alpha.-: ACTIVE